1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
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Overview
Description
1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by a fused ring system consisting of a pyridine ring and a benzimidazole ring. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes include:
Condensation Reactions: The reaction of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions.
Cyclization Reactions: The cyclization of intermediates formed from the reaction of o-phenylenediamine with aldehydes or ketones.
Industrial Production: Industrial production methods often involve the use of catalysts such as copper(I) iodide (CuI) to facilitate the cyclization process.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Interacting with DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Modulating Cellular Signaling: It can influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: This compound has a carboxylic acid group, which imparts different chemical properties and biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects, this compound is structurally similar but has distinct pharmacological properties.
Properties
CAS No. |
91565-86-5 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-9-5-4-8-12-13-10-6-2-3-7-11(10)14(9)12/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
AMCBRADDCJHOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC3=CC=CC=C3N12 |
Origin of Product |
United States |
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